molecular formula C7H8N2O B7969602 2,3-Dihydrofuro[2,3-b]pyridin-6-amine

2,3-Dihydrofuro[2,3-b]pyridin-6-amine

Cat. No.: B7969602
M. Wt: 136.15 g/mol
InChI Key: FGYUGDJUIJUCJM-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-b]pyridin-6-amine is a heterocyclic compound with a fused ring structure consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,3-Dihydrofuro[2,3-b]pyridin-6-amine involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This reaction is typically catalyzed by potassium hydroxide (KOH) and proceeds under moderate to good yields . The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[2,3-b]pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2,3-Dihydrofuro[2,3-b]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydrofuro[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrofuro[2,3-b]pyridin-6-amine is unique due to its specific ring structure and the position of the amine group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYUGDJUIJUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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